![molecular formula C30H21Br2N B3028546 Bis-(4-bromo-phenyl)-[1,1';4',1'']terphenyl-4-yl-amine CAS No. 2205054-16-4](/img/structure/B3028546.png)
Bis-(4-bromo-phenyl)-[1,1';4',1'']terphenyl-4-yl-amine
Overview
Description
Synthesis Analysis
The synthesis of related aromatic amine compounds often involves palladium-catalyzed cross-coupling reactions. For instance, the synthesis of bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)amine was achieved through a Suzuki cross-coupling reaction, which is a common method for creating carbon-carbon bonds between aryl halides and aryl boronic acids . Similarly, the Buchwald–Hartwig cross-coupling reaction was used to synthesize N,N-bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)thiophen-2-amine, indicating the versatility of palladium-catalyzed methods in the synthesis of aromatic amines . These methods could potentially be applied to the synthesis of "Bis-(4-bromo-phenyl)-[1,1';4',1'']terphenyl-4-yl-amine".
Molecular Structure Analysis
The molecular structure of aromatic amines is crucial for their properties and applications. X-ray diffraction analysis has been used to establish the structure of related compounds, such as 10-[5-tert-butyl-2-(4-tert-butylphenylamino)phenyl]-3,7-di-tert-butylphenoxazine . This technique could be employed to determine the precise molecular structure of "this compound" and understand its stereochemistry and electronic configuration.
Chemical Reactions Analysis
Aromatic amines can undergo various chemical reactions, including oxidative transformations when reacted with transition metal ions, as seen with the bis(di-tert-butyl-aminophenyl)amine ligand . Additionally, the acid-catalyzed disproportionation of N,N-bis(4-tert-butylphenyl)hydroxylamine leads to the formation of bis(4-tert-butylphenyl)amine and other products . These reactions highlight the reactivity of aromatic amines and their potential to participate in complex chemical processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of aromatic amines are influenced by their molecular structure. For example, the presence of tert-butyl groups in the monomer 1,2-bis(4-aminophenoxy)-4-tert-butylbenzene contributes to the solubility and thermal stability of the resulting polyimides . The glass transition temperatures and thermal stability of these materials are important for their application in high-performance polymers. The properties of "this compound" would likely be influenced by its aromatic and amine groups, which could be explored through experimental studies.
Scientific Research Applications
Organic Photovoltaic Materials
Bis-(4-bromo-phenyl)-[1,1';4',1'']terphenyl-4-yl-amine has been studied for its potential in the production of organic photovoltaic materials. In a study by Chmovzh and Rakitin (2021), this compound was synthesized via hydrolysis and used in Suzuki cross-coupling reactions, showing its applicability in creating new donor building blocks for organic photovoltaics. This suggests its potential in enhancing the efficiency and effectiveness of solar cells (Chmovzh & Rakitin, 2021).
Optoelectronic Devices
The compound is also significant in the synthesis of optoelectronic devices. According to another study by Chmovzh and Rakitin (2021), N,N-bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)thiophen-2-amine, synthesized from bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)amine, demonstrates the compound's role in developing materials for optoelectronic applications. This is crucial for advancing technologies in areas like light-emitting diodes and laser diodes (Chmovzh & Rakitin, 2021).
Polyimide Synthesis
In the context of polymer science, this compound has been used in synthesizing polyimides. Hsiao, Yang, and Chen (2000) reported the use of a bis(ether amine) derivative in preparing polyimides with excellent thermal stability and solubility. This application is vital in creating high-performance materials for the electronics and aerospace industries (Hsiao, Yang, & Chen, 2000).
Synthesis of Metal Complexes
This compound is instrumental in the synthesis of metal complexes. Fallahpour (2008) described its use in preparing key compounds like bis(2,2':6',2"-terpyridin-4'-yl)amine, which are significant in creating novel metal complexes for various applications, including catalysis and material science (Fallahpour, 2008).
Safety and Hazards
properties
IUPAC Name |
N,N-bis(4-bromophenyl)-4-(4-phenylphenyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21Br2N/c31-26-12-18-29(19-13-26)33(30-20-14-27(32)15-21-30)28-16-10-25(11-17-28)24-8-6-23(7-9-24)22-4-2-1-3-5-22/h1-21H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNZUIKXDANVDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21Br2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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